molecular formula C22H21NO6 B11154678 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]glycinate

3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]glycinate

Cat. No.: B11154678
M. Wt: 395.4 g/mol
InChI Key: XVQLAISMUGDGBS-UHFFFAOYSA-N
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Description

3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]glycinate is a synthetic coumarin derivative designed for advanced pharmaceutical and medicinal chemistry research. The core structure is based on the 2-oxo-2H-chromene (coumarin) scaffold, a privileged structure in drug discovery known for its diverse pharmacological activities . This compound is of significant interest in oncology research, as natural and synthetic coumarins have demonstrated a wide spectrum of biological activities, including potent antitumor properties . Its molecular architecture incorporates a 3,4,7-trimethylcoumarin core ester-linked to an N-[(benzyloxy)carbonyl]glycine (Cbz-glycine) moiety. The Cbz group (benzyloxycarbonyl) is a well-established protecting group in peptide synthesis, suggesting this compound's potential utility as a key synthetic intermediate or building block in the development of more complex bioactive molecules . Researchers can leverage this compound to explore structure-activity relationships (SAR) in coumarin-based drug candidates, particularly for investigating novel anticancer agents. Coumarin-proline hybrid analogs, for instance, have shown promising in vitro activity against cancer cell lines such as MCF-7 and A549 . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C22H21NO6

Molecular Weight

395.4 g/mol

IUPAC Name

(3,4,7-trimethyl-2-oxochromen-5-yl) 2-(phenylmethoxycarbonylamino)acetate

InChI

InChI=1S/C22H21NO6/c1-13-9-17(20-14(2)15(3)21(25)29-18(20)10-13)28-19(24)11-23-22(26)27-12-16-7-5-4-6-8-16/h4-10H,11-12H2,1-3H3,(H,23,26)

InChI Key

XVQLAISMUGDGBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OC(=O)CNC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Substrate Preparation

  • Starting material : 3,4,7-Trimethylresorcinol (synthesized via Friedel-Crafts alkylation of resorcinol with methylating agents).

  • β-Keto ester : Ethyl acetoacetate or its methyl-substituted analogues.

Catalytic Conditions

CatalystSolventTemperatureYield (%)Reference
H₂SO₄ (conc.)EtOH80–100°C65–72
UiO-66-SO₃H (MOF)Solvent-free140°C66
p-TsOHTolueneReflux58

Mechanistic Insight :
The reaction proceeds via transesterification, intramolecular hydroxyalkylation, and dehydration. Acid catalysts stabilize intermediates, while MOFs like UiO-66-SO₃H enhance regioselectivity.

Esterification with Cbz-Glycine

The Cbz-glycine moiety is introduced via esterification or acyl chloride coupling :

Direct Esterification

  • Reagents : Cbz-glycine, DCC (N,N'-dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine).

  • Conditions :

    • Solvent: DMF or CH₂Cl₂.

    • Temperature: 0°C to room temperature.

    • Yield: 70–85%.

Example Protocol :

  • Dissolve 3,4,7-trimethyl-5-hydroxycoumarin (1 eq) and Cbz-glycine (1.2 eq) in anhydrous DMF.

  • Add DCC (1.5 eq) and DMAP (0.1 eq).

  • Stir under N₂ at 25°C for 12 h.

  • Purify via silica gel chromatography (hexane/EtOAc 3:1).

Acyl Chloride Method

  • Step 1 : Convert Cbz-glycine to acyl chloride using oxalyl chloride.

  • Step 2 : React with 5-hydroxycoumarin in presence of base (e.g., pyridine).

  • Yield : 78–90%.

Advantages : Faster reaction kinetics and higher purity compared to direct esterification.

Alternative Routes and Optimization

Microwave-Assisted Synthesis

  • Conditions : 100°C, 30 min, using UiO-66-SO₃H catalyst.

  • Yield Improvement : 12% higher than conventional heating.

Enzymatic Esterification

  • Catalyst : Lipase B from Candida antarctica (CAL-B).

  • Solvent : tert-Butanol.

  • Yield : 62% (lower efficiency but eco-friendly).

Analytical Characterization

Critical data for validating synthesis success:

ParameterValue/ObservationTechnique
Melting Point 148–150°CDSC
¹H NMR (CDCl₃) δ 2.28 (s, 3H, CH₃), 5.12 (s, 2H, Cbz-CH₂)500 MHz NMR
LC-MS (ESI+) m/z 457.5 [M+H]⁺HRMS
IR (KBr) 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (coumarin C=O)FT-IR

Challenges and Solutions

  • Regioselectivity : Use of MOF catalysts (e.g., UiO-66-SO₃H) minimizes byproducts in Pechmann condensation.

  • Cbz Deprotection Risk : Avoid strong bases; keep pH neutral during esterification.

  • Purification : Silica gel chromatography or recrystallization (MeOH/H₂O) ensures >98% purity.

Industrial-Scale Considerations

  • Cost-Effective Catalysts : Recyclable UiO-66-SO₃H reduces waste.

  • Solvent Recovery : DMF and CH₂Cl₂ are distilled and reused.

  • Throughput : Microwave methods reduce reaction time by 75% .

Chemical Reactions Analysis

Types of Reactions

3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]glycinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of different glycine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohol derivatives

    Substitution: Various glycine derivatives

Scientific Research Applications

Anticancer Activity

Coumarins have been extensively studied for their anticancer properties. Research indicates that derivatives of coumarins, including 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]glycinate, exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating signaling pathways such as the NF-kB pathway and inhibiting cell proliferation.
  • Case Studies : A study demonstrated that certain coumarin derivatives showed significant inhibitory effects on cancer cell lines such as HeLa and MCF-7, suggesting that this compound could be further explored for its anticancer potential .

Antioxidant Properties

Coumarins are also recognized for their antioxidant capabilities. The presence of multiple methyl groups enhances the electron-donating ability of the compound, potentially leading to:

  • Free Radical Scavenging : This compound may effectively neutralize free radicals, thereby protecting cells from oxidative stress.
  • Research Findings : Studies have shown that specific coumarin derivatives can significantly reduce oxidative damage in cellular models .

Anti-inflammatory Effects

The anti-inflammatory properties of coumarins make them candidates for treating inflammatory diseases. The compound's structure allows it to interact with inflammatory mediators:

  • Mechanism : It may inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).
  • Case Studies : Research has indicated that certain coumarin derivatives can reduce inflammation in animal models, highlighting their potential therapeutic applications .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionCell Lines TestedReference
AnticancerInduces apoptosis; inhibits proliferationHeLa, MCF-7
AntioxidantScavenges free radicalsCellular models
Anti-inflammatoryInhibits pro-inflammatory cytokinesAnimal models

Mechanism of Action

The mechanism of action of 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]glycinate involves its interaction with various molecular targets and pathways. The chromenone core can interact with enzymes and receptors, modulating their activity. The benzyloxycarbonyl group may enhance the compound’s stability and bioavailability, allowing it to exert its effects more efficiently.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The target compound’s key structural analogs include:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Studies References
3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]glycinate C₂₃H₂₁NO₆ 407.42 Chromen-2-one, Cbz-glycinate ester Drug intermediates, enzyme inhibition
N-[(Benzyloxy)carbonyl]glycine methyl ester C₁₁H₁₃NO₄ 223.22 Cbz-glycine, methyl ester Peptide synthesis
Methyl N-((Benzyloxy)carbonyl)-N-(3-methylbiphenyl-2-yl)glycinate C₂₄H₂₃NO₅ 405.44 Biphenyl, Cbz-glycine, methyl ester Kv1.3 potassium channel blockers
N∼2∼-[(Benzyloxy)carbonyl]-L-leucinamide derivatives C₂₁H₃₁N₃O₈S 509.56 Cbz-leucine, sulfonic acid Protease inhibitors (e.g., GC376)
Key Observations:

Chromen-2-one vs. However, the three methyl groups introduce steric hindrance, which may reduce binding affinity to enzyme active sites compared to less substituted analogs.

Cbz-Glycinate Ester vs. Cbz-Leucinamide : The glycinate ester in the target compound is smaller and less complex than Cbz-leucinamide derivatives (e.g., GC376 in ), which are designed for protease inhibition. This suggests the target compound may occupy distinct pharmacological niches.

Ester vs. Sulfonic Acid Groups : Unlike sulfonic acid-containing analogs (e.g., 6Z2E in ), the target compound’s ester group reduces polarity, likely altering solubility and metabolic stability.

Biological Activity

3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]glycinate is a synthetic compound belonging to the class of chromen-2-one derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by recent research findings and case studies.

Molecular Formula: C21H27NO6
Molecular Weight: 389.4 g/mol
IUPAC Name: (3,4,7-trimethyl-2-oxochromen-5-yl) N-benzylcarbamate
Canonical SMILES: CCC(C(=O)OC1=CC(=CC2=C1C(=C(C(=O)O2)C)C)C)NC(=O)OC(C)(C)C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The chromen-2-one core interacts with specific enzymes and receptors, leading to inhibition of their activity. This mechanism is crucial for its anti-inflammatory and anticancer effects.

Antimicrobial Activity

Research indicates that chromen derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures displayed activity against various bacterial strains, suggesting that 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-benzylcarbamate could also possess similar effects .

Anticancer Potential

The anticancer activity of this compound has been explored in several studies. For instance:

  • Cell Line Studies: The compound was tested on various cancer cell lines, including A549 (lung cancer) and HEP 2 (laryngeal carcinoma). Results showed that it inhibited cell proliferation significantly at low concentrations .
  • Mechanistic Insights: The presence of electron-donating groups in the structure enhances its basicity and potential cytotoxicity against tumor cells .

Anti-inflammatory Effects

Anti-inflammatory properties have been linked to the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. Research on related compounds suggests that 3,4,7-trimethyl-2-oxo-2H-chromen derivatives may similarly modulate inflammatory pathways .

Data Table: Biological Activities Summary

Activity TypeObserved EffectsReference
AntimicrobialEffective against bacterial strains
AnticancerInhibits proliferation in A549 and HEP 2
Anti-inflammatoryModulates cytokine release

Case Studies

  • Anticancer Activity : A study evaluated the effects of various chromen derivatives on A549 lung carcinoma cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM .
  • Neuroprotective Effects : Another study highlighted the neuroprotective potential of similar compounds in neuronal cells subjected to oxidative stress. The findings suggested that these compounds could mitigate cell injury effectively .

Q & A

Basic: What synthetic strategies are commonly employed to prepare 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]glycinate?

Methodological Answer:
The synthesis typically involves coupling the chromenone core with a benzyloxycarbonyl (Cbz)-protected glycine moiety. Key steps include:

  • Chromenone Core Preparation : Alkylation or condensation reactions to introduce methyl groups at positions 3, 4, and 7.
  • Cbz Protection : Glycine is protected using benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaOH or NaHCO₃) to prevent undesired side reactions during coupling .
  • Esterification : The Cbz-protected glycine is activated (e.g., via mixed anhydrides or carbodiimide coupling agents) and reacted with the hydroxyl group on the chromenone core.
    Steric hindrance from the methyl groups may necessitate optimized reaction temperatures (e.g., 0–25°C) and catalysts (e.g., DMAP) .

Advanced: How can researchers resolve discrepancies in crystallographic refinement data for this compound?

Methodological Answer:
Discrepancies in X-ray data (e.g., high R-factors or poor electron density fit) can be addressed using advanced features in SHELXL :

  • TWIN Commands : For twinned crystals, refine twin laws and apply HKLF 5 format to partition overlapping reflections .
  • ADPs Anisotropy : Constrain anisotropic displacement parameters (ADPs) for heavy atoms to reduce overfitting.
  • Hydrogen Bonding Validation : Use WinGX to analyze hydrogen-bonding networks and compare with geometric parameters (e.g., D-H···A angles) to validate the model .
    Documentation of refinement steps is critical for reproducibility .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign signals for methyl groups (δ ~2.0–2.5 ppm), chromenone carbonyl (δ ~160–170 ppm), and Cbz-protected glycine (δ ~4.0–5.5 ppm for benzyl protons) .
  • IR Spectroscopy : Confirm ester (C=O, ~1730 cm⁻¹) and carbamate (N-C=O, ~1680 cm⁻¹) functionalities .
  • HRMS (ESI) : Validate molecular weight with <5 ppm error .

Advanced: How can racemization during coupling of the chromenone moiety with Cbz-glycine be minimized?

Methodological Answer:

  • Low-Temperature Coupling : Perform reactions at 0–4°C to reduce kinetic racemization.
  • Activation Method : Use coupling agents like HOBt/DCC instead of EDCI to minimize base-induced racemization.
  • Chiral HPLC : Monitor enantiomeric excess post-synthesis using a chiral stationary phase (e.g., Chiralpak IA) with hexane/isopropanol gradients .

Basic: What analytical methods are recommended for assessing purity?

Methodological Answer:

  • HPLC (Reverse-Phase) : Use a C18 column with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30) with 0.1% TFA.
  • TLC : Silica gel plates with ethyl acetate/hexane (1:1) to monitor reaction progress (Rf ~0.4–0.6).
  • Elemental Analysis : Validate C/H/N ratios within ±0.3% of theoretical values .

Advanced: How can researchers validate molecular packing inconsistencies in X-ray structures?

Methodological Answer:

  • PLATON Analysis : Check for voids, solvent-accessible areas, and symmetry errors using the PLATON suite integrated into WinGX .
  • Hirshfeld Surfaces : Map intermolecular interactions (e.g., C-H···O) to identify packing anomalies.
  • Twinned Data Refinement : Apply SHELXL ’s TWIN and BASF commands to refine datasets with overlapping lattices .

Basic: What computational tools aid in predicting the compound’s reactivity?

Methodological Answer:

  • DFT Calculations (Gaussian 16) : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics (AMBER) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess stability .

Advanced: How can reaction conditions be optimized to suppress side reactions during esterification?

Methodological Answer:

  • Solvent Selection : Use anhydrous DCM or THF to avoid hydrolysis of the activated glycine intermediate.
  • Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) or Lewis acids (e.g., ZnCl₂) to accelerate esterification.
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track carbonyl intermediates and adjust stoichiometry dynamically .

Basic: What in vitro assays are suitable for initial bioactivity screening?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against serine hydrolases (e.g., trypsin) due to the electrophilic carbonyl group. Use fluorogenic substrates (e.g., AMC derivatives) .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) at 10–100 μM concentrations .

Advanced: How can metabolic stability of this compound be evaluated in preclinical studies?

Methodological Answer:

  • Liver Microsome Assays : Incubate with human/rat microsomes (1 mg/mL) and NADPH. Monitor degradation via LC-MS/MS over 60 minutes .
  • CYP450 Inhibition Screening : Use fluorogenic probes (e.g., CYP3A4: midazolam hydroxylation) to assess drug-drug interaction risks .

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